molecular formula C30H44O4 B1593360 16,21-Epoxylanosta-7,24-diene-3,21-dione CAS No. 22611-36-5

16,21-Epoxylanosta-7,24-diene-3,21-dione

Cat. No.: B1593360
CAS No.: 22611-36-5
M. Wt: 468.7 g/mol
InChI Key: FQOKRVTYFWFZKS-KYVGMKHZSA-N
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Description

16,21-Epoxylanosta-7,24-diene-3,21-dione, also known as kulactone, is a natural bioflavonoid with significant biological activities. It is known for its antifungal, antibacterial, and antiplasmodial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,21-Epoxylanosta-7,24-diene-3,21-dione involves several steps, starting from lanosterol, a common precursor in steroid biosynthesis. The key steps include:

    Oxidation: Lanosterol undergoes oxidation to introduce the necessary functional groups.

    Cyclization: Formation of the diene structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of lanosterol from natural sources, followed by chemical modification to achieve the desired compound. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .

Chemical Reactions Analysis

Types of Reactions

16,21-Epoxylanosta-7,24-diene-3,21-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Reduction of the epoxide group to form diols.

    Substitution: Substitution reactions at the diene positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

Scientific Research Applications

16,21-Epoxylanosta-7,24-diene-3,21-dione has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 16,21-Epoxylanosta-7,24-diene-3,21-dione involves its interaction with specific molecular targets. It inhibits the activity of enzymes such as RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses. Additionally, it disrupts the cell membrane integrity of fungi and bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Lanosterol: The precursor in the biosynthesis of 16,21-Epoxylanosta-7,24-diene-3,21-dione.

    Ergosterol: Another sterol with antifungal properties.

    Cholesterol: A structurally similar compound with different biological functions.

Uniqueness

This compound is unique due to its specific epoxide group and diene structure, which confer its distinct biological activities. Its ability to inhibit RNA-dependent RNA polymerase sets it apart from other similar compounds .

Properties

IUPAC Name

2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVZDNPCRURPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945269
Record name 16,21-Epoxylanosta-7,24-diene-3,21-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22611-39-8, 22611-36-5
Record name EPIKULACTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name KULACTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16,21-Epoxylanosta-7,24-diene-3,21-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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